(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Overview
Description
(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantiomeric Composition Determination : Fakayode, Busch, and Busch (2006) explored the use of spectral data and chemometric modeling to determine the enantiomeric composition of samples, including N,N'-bis-(alpha-methylbenzyl) sulfamide. This method offers an analytical approach to measure the optical purity of chiral compounds (Fakayode et al., 2006).
Carbonic Anhydrase Inhibitors : Winum et al. (2006) examined sulfamide analogs, finding them to be effective inhibitors of carbonic anhydrase isozymes, which are crucial in physiological processes like respiration and acid-base balance. The study suggests potential applications in designing selective enzyme inhibitors (Winum et al., 2006).
N-Protection of Sulfamates : Reuillon et al. (2012) explored N-protection strategies for O-aryl sulfamates, utilizing N,N'-bis-(alpha-methylbenzyl) sulfamide derivatives. This research is significant in medicinal chemistry for the development of drugs with sulfamate functional groups (Reuillon et al., 2012).
Sulfamide Derivatives in Medicinal Chemistry : Reitz, Smith, and Parker (2009) highlighted the role of sulfamide derivatives, such as N,N'-bis-(alpha-methylbenzyl) sulfamide, in medicinal chemistry. These compounds have potential applications in developing small-molecule therapeutics due to their ability to form multiple electrostatic interactions (Reitz et al., 2009).
Nanofiltration Membrane Development : Liu et al. (2012) focused on the synthesis of novel sulfonated nanofiltration membranes for dye treatment. Sulfamide derivatives played a critical role in enhancing the membranes' water flux and dye rejection capabilities (Liu et al., 2012).
Asymmetric Synthesis of Amines : Hose, Raynham, and Wills (1993) utilized chiral cyclic sulphinamides for the asymmetric synthesis of amines, including N,N'-bis-(alpha-methylbenzyl) sulfamide derivatives. This technique is important in synthesizing optically active compounds in organic chemistry (Hose et al., 1993).
Properties
IUPAC Name |
(1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVQOILJDLACR-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350785 | |
Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91410-68-3 | |
Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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